molecular formula C24H23FN4O3 B2501714 N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide CAS No. 1105232-48-1

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Katalognummer B2501714
CAS-Nummer: 1105232-48-1
Molekulargewicht: 434.471
InChI-Schlüssel: BJGZYVUEGRAIHZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide" is a synthetic molecule that may be related to various pharmacologically active compounds. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential biological activities. For instance, compounds with the piperidine moiety and carboxamide linkage, as seen in the target molecule, are often explored for their potential therapeutic effects .

Synthesis Analysis

The synthesis of related compounds involves multi-step organic reactions, often starting with a suitable amine or amide and then introducing various substituents through reactions like alkylation, acylation, or heterocycle formation. For example, the synthesis of imidazo[1,2-a]pyridine-3-carboxamides involves the introduction of different linkers to explore structure-activity relationships . Similarly, the synthesis of N-(4-methyl-3-((4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)piperidine-4-carboxamide derivatives includes characterizations by FTIR, 1H-NMR, mass spectral, and elemental analysis . These methods could be adapted for the synthesis and analysis of the target compound.

Molecular Structure Analysis

The molecular structure of related compounds is often elucidated using spectroscopic techniques such as NMR and mass spectrometry. The presence of aromatic systems, heterocycles, and substituents like fluorophenyl groups can significantly influence the biological activity of these molecules. For example, the presence of a pyridazin-3-yl moiety in the target compound is reminiscent of the pyridin-3-yl group found in anti-angiogenic piperidine carboxamide derivatives .

Chemical Reactions Analysis

The chemical reactivity of such compounds is influenced by the functional groups present. For instance, the carboxamide linkage is a site for potential hydrolysis, while the piperidine ring could undergo reactions such as N-alkylation or acylation. The benzodioxolyl group may participate in electrophilic aromatic substitution reactions. The synthesis of related compounds often involves reactions like cyclization, saponification, and diazotization, which could be relevant to the target compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of heteroatoms and aromatic systems typically affects these properties. For example, the introduction of electron-donating or withdrawing groups on the phenyl ring can influence the potency and solubility of the compounds . The target compound's properties would likely be influenced by its fluorophenyl and benzodioxolyl groups.

Wissenschaftliche Forschungsanwendungen

Virtual Screening and Pharmacokinetics

Virtual Screening Targeting uPAR : The compound N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide was identified via virtual screening targeting the urokinase receptor (uPAR). Biochemical and cell-based studies indicated that the compound blocked angiogenesis and induced apoptosis in breast MDA-MB-231 cells. Pharmacokinetic characterizations showed lead-like properties and potential as a starting point for the development of new compounds aimed at reducing tumor volumes and metastasis in breast cancer (Wang et al., 2011).

Crystal Structure and Potential Applications

Benzamide Derivatives Synthesis : The crystal structures of certain benzamide derivatives, including N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide, were determined and have potential applications in identifying binding sites for allosteric modulators of the AMPA receptor. These derivatives also exhibited anti-fatigue effects, enhancing the forced swimming capacity in mice (Wu et al., 2014).

Neuropharmacological Effects

Orexin Receptor Mechanisms : The compound has been studied for its effects on orexin-1 receptor mechanisms, highlighting its potential role in modulating feeding, arousal, stress, and drug abuse. This research suggests that the compound, through its interaction with orexin receptors, could be a novel pharmacological treatment for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).

Receptor Antagonistic Activity

Serotonin-3 (5-HT3) Receptor Antagonists : Studies on the compound have led to the discovery of its potent antagonistic activity at the serotonin-3 (5-HT3) receptor. Structural modifications of the compound have been explored to enhance its activity, making it a potential candidate for conditions modulated by 5-HT3 receptors (Harada et al., 1995).

Neuroimaging Applications

PET Imaging of CSF1R : The compound has been developed and evaluated for PET imaging of colony-stimulating factor 1 receptor (CSF1R), an emerging target for neuroinflammation imaging in neurodegenerative diseases such as Alzheimer’s disease. The study suggests the compound’s potential as a radioligand for CSF1R imaging, providing a tool for understanding neuroinflammation in various neurological conditions (Lee et al., 2022).

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3/c25-19-6-4-17(5-7-19)20-8-10-23(28-27-20)29-11-1-2-18(14-29)24(30)26-13-16-3-9-21-22(12-16)32-15-31-21/h3-10,12,18H,1-2,11,13-15H2,(H,26,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJGZYVUEGRAIHZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NN=C(C=C2)C3=CC=C(C=C3)F)C(=O)NCC4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzodioxol-5-ylmethyl)-1-[6-(4-fluorophenyl)pyridazin-3-yl]piperidine-3-carboxamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.